(4As,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid
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Overview
Description
CID 12082783 is a natural product found in Calophyllum calaba, Calophyllum inophyllum, and other organisms with data available.
Scientific Research Applications
Chemical Transformations and Syntheses
The compound has been a subject of interest in various chemical transformation and synthesis studies. Notable research includes:
Fragmentation Reactions : Saha et al. (1987) explored acid-catalyzed alkylation-rearrangement reactions leading to functionalized hydrofluorene derivatives, demonstrating complex chemical transformations of similar compounds.
- Saha, B., Satyanarayana, G., & Ghatak, U. (1987). Acid-catalysed intramolecular C-alkylation in β,γ-unsaturated diazomethyl ketones. Journal of The Chemical Society-perkin Transactions 1, 1263-1268.
Synthesis of Novel Derivatives : Pankiewicz et al. (1991) and Müller-Uri et al. (1986) conducted research on the synthesis of novel derivatives involving compounds with similar structures, contributing to the understanding of potential applications in medicinal chemistry.
- Pankiewicz, K., Ciszewski, L., & Ptak, A. (1991). Synthesis of 2,2′-Anhydro-2-Hydroxy- and 6,2′-Anhydro-6-Hydroxy-1-β-D-Arabindfuranosylnicotinamide. Nucleosides, Nucleotides & Nucleic Acids, 10, 1333-1344.
- Müller-Uri, C., Singer, E., & Fleischhacker, W. (1986). Synthesis of alkyl-substituted arecoline derivatives as gamma-aminobutyric acid uptake inhibitors. Journal of medicinal chemistry, 29(1), 125-132.
Biological Studies and Applications
The compound and its analogs have been implicated in various biological studies, highlighting their potential in pharmaceutical applications:
Antiprotozoal Activity : Ismail et al. (2003) synthesized aza-analogues of furamidine involving similar structures, revealing significant antiprotozoal activity and in vivo efficacy in a mouse model.
Antibacterial and Enzyme Inhibition Properties : Research by Rasool et al. (2015) and Görlitzer et al. (2000) indicated the antibacterial and enzyme inhibition properties of compounds with structural similarities, pointing towards potential pharmaceutical applications.
- Rasool, S., Aziz‐ur‐Rehman, Abbasi, M., Siddiqui, S. Z., Gondal, A. S., Noor, H., ... & Ahmad, I. (2015). Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. Pakistan Journal of Chemistry, 5, 14-22.
- Görlitzer, K., Kramer, C., & Boyle, C. (2000). Gyraseinhibitoren. Pharmazie, 55, 595-600.
properties
CAS RN |
14511-76-3 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(4aS,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19-20(31)8-9-21-26(19,4)11-10-22-27(21,5)13-14-29(7)23-18-25(2,3)12-16-30(23,24(32)33)17-15-28(22,29)6/h19-23,31H,8-18H2,1-7H3,(H,32,33)/t19-,20-,21+,22-,23-,26+,27-,28+,29-,30-/m0/s1 |
InChI Key |
SWXBCXVNBGHVGG-VKGQNDASSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
synonyms |
canophyllic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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